4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
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Overview
Description
4-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a compound with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . This compound is characterized by its unique spiro structure, which involves a cyclobutane ring fused to a thieno[3,2-c]pyridine moiety. It is primarily used for research purposes .
Chemical Reactions Analysis
4-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. It is used in the study of spiro compounds and their unique chemical properties. In biology and medicine, it may be investigated for its potential pharmacological activities. In the industry, it can be used as a reference standard for analytical purposes .
Mechanism of Action
Comparison with Similar Compounds
4-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can be compared with other spiro compounds, such as 6,7-dihydro-4H-triazolo[4,5-c]pyridines and 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines The uniqueness of 4-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] lies in its specific spiro structure and the presence of a thieno[3,2-c]pyridine moiety .
Properties
Molecular Formula |
C11H15NS |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C11H15NS/c1-8-2-5-11(8)9-4-7-13-10(9)3-6-12-11/h4,7-8,12H,2-3,5-6H2,1H3 |
InChI Key |
BTEBMRRVQXJCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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